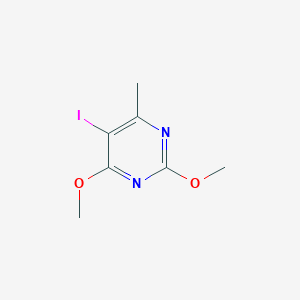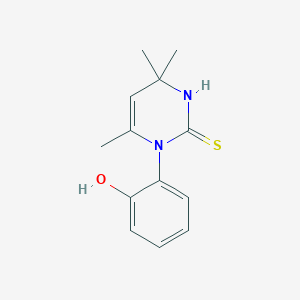
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as thiamine pyrophosphate (TPP) analog and has been found to have several physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is not fully understood. However, it is known to act as a cofactor for several enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. This compound is also known to play a crucial role in the metabolism of glucose, amino acids, and lipids.
Effets Biochimiques Et Physiologiques
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has several biochemical and physiological effects. This compound is known to play a crucial role in the metabolism of carbohydrates, lipids, and amino acids. It is also involved in the production of ATP, which is the primary source of energy for the body. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- in lab experiments has several advantages. This compound is highly reactive and can be used to study the mechanisms of several enzymes. It is also a valuable tool for studying the metabolism of carbohydrates, lipids, and amino acids. However, the use of this compound in lab experiments also has some limitations. It can be hazardous if not handled properly, and its reactivity can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-. One direction is the development of new synthesis methods that are safer and more efficient. Another direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on human health.
Conclusion
In conclusion, 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a valuable compound that has several potential applications in scientific research. This compound has several physiological and biochemical effects, making it a valuable tool in various research areas. The development of new synthesis methods and further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroacetaldehyde. Another method involves the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroethanol. The synthesis of this compound requires careful handling as it is highly reactive and can be hazardous if not handled properly.
Applications De Recherche Scientifique
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has been extensively studied for its potential applications in scientific research. This compound has been found to have several physiological and biochemical effects, making it a valuable tool in various research areas. Some of the research areas where this compound has been used include enzymology, biochemistry, and pharmacology.
Propriétés
Numéro CAS |
63704-48-3 |
|---|---|
Nom du produit |
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- |
Formule moléculaire |
C13H16N2OS |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
3-(2-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17) |
Clé InChI |
HNRLDJLVPWJKFE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(N=C(N1C2=CC=CC=C2O)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
SMILES canonique |
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
Autres numéros CAS |
63704-48-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



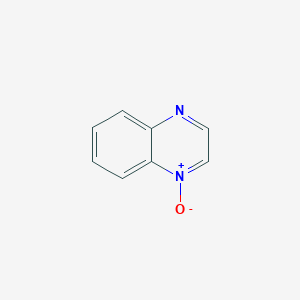
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
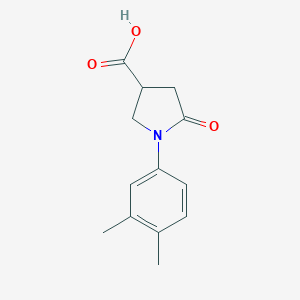
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
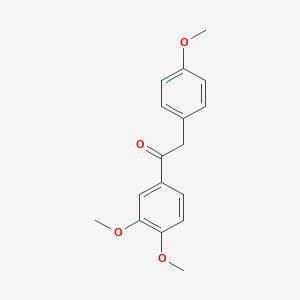
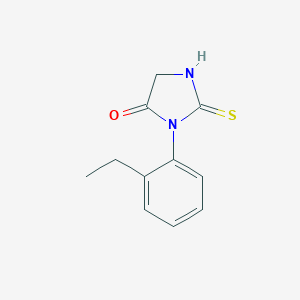
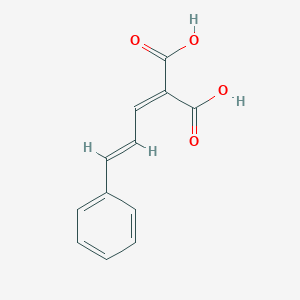
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
